molecular formula C4H13Cl2N3O B2514761 1-(2-Aminoethyl)-3-methylurea dihydrochloride CAS No. 1909310-13-9

1-(2-Aminoethyl)-3-methylurea dihydrochloride

Cat. No. B2514761
CAS RN: 1909310-13-9
M. Wt: 190.07
InChI Key: UNPUPUMELDOAPE-UHFFFAOYSA-N
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Description

The compound “N-(2-Aminoethyl)nicotinamide dihydrochloride” has been mentioned in the context of laboratory chemicals and synthesis of substances .


Synthesis Analysis

There are several methods for the synthesis of piperazine derivatives, which are structurally similar to the compound you’re asking about. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

Aqueous 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO2 capture solvent. The kinetics of absorption of CO2 in aqueous AEPZ has been studied .

Scientific Research Applications

Antihypertensive Properties

1-(2-Aminoethyl)-3-methylurea dihydrochloride and its derivatives have been studied for their potential antihypertensive properties. For example, a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas, including the 2,6-dichlorophenyl analogue, demonstrated potent oral antihypertensive activity in hypertensive rat models and dogs. These compounds also displayed sedative effects with marked species specificity (Tilley et al., 1980).

Mechanistic Studies in Drug Metabolism

Research has explored the mechanism of hydroxylamine rearrangement in rats using compounds like 1-hydroxy-1-phenyl-3-methylurea. Such studies help understand how hydroxylamines rearrange in the liver, involving pathways analogous to chemical model systems and generating resonance-stabilized nitrenium ions (Sternson & Gammans, 1975).

Diuretic and Natriuretic Activities

Some derivatives of 1-(2-Aminoethyl)-3-methylurea dihydrochloride have been evaluated for diuretic and natriuretic activities, particularly in the context of cardiovascular diseases. For instance, specific derivatives were found to have diuretic and natriuretic activity but no kaliuretic activity when administered orally to rats (Hester et al., 1989).

Synthesis of Novel Compounds

Researchers have synthesized novel compounds using 1-(2-Aminoethyl)-3-methylurea dihydrochloride derivatives, demonstrating the compound's versatility in chemical synthesis. This includes the synthesis of 3-methylxanthine derivatives and other complex organic compounds (Zhao Ji-quan, 2012).

Environmental Fate Studies

Studies on the environmental fate of related compounds, like diuron and its metabolites, offer insights into the environmental impact and degradation pathways of these chemicals. This is crucial for understanding their long-term effects on ecosystems and for developing safer and more sustainable chemicals (Stork et al., 2008).

Safety and Hazards

The safety data sheet for “1-(2-Aminoethyl)piperazine” mentions that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(2-aminoethyl)-3-methylurea;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.2ClH/c1-6-4(8)7-3-2-5;;/h2-3,5H2,1H3,(H2,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPUPUMELDOAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-methylurea dihydrochloride

CAS RN

1909310-13-9
Record name 1-(2-aminoethyl)-3-methylurea dihydrochloride
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